6-(Trifluormethyl)isochinolin

Übersicht

Beschreibung

6-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in pharmaceuticals, materials science, and organic synthesis due to its diverse applications and reactivity.

Synthetic Routes and Reaction Conditions:

Direct Introduction of Trifluoromethyl Group: One common method involves the direct introduction of the trifluoromethyl group onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods:

- Industrial production often employs scalable synthetic routes that ensure high yield and purity. The use of metal catalysts and environmentally benign reagents is preferred to minimize waste and reduce environmental impact .

Types of Reactions:

Substitution Reactions: 6-(Trifluoromethyl)isoquinoline undergoes nucleophilic substitution reactions, where the trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound is also a suitable substrate for Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar solvents and mild bases.

Cross-Coupling: Palladium catalysts and organoboron reagents are used under mild conditions, often in the presence of bases such as potassium carbonate.

Major Products:

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Biology and Medicine: The compound exhibits significant bioactivity, making it a valuable scaffold for the development of pharmaceuticals, including antineoplastic and antibacterial agents.

Materials Science: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.

Wirkmechanismus

Target of Action

Isoquinolines are known to interact with a variety of biological targets due to their structural similarity to alkaloids .

Mode of Action

Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Biochemical Pathways

Isoquinolines are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The compound’s molecular weight (19716 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Fluorinated isoquinolines are known to exhibit unique biological activities and light-emitting properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by environmental conditions .

Vergleich Mit ähnlichen Verbindungen

6-Fluoroisoquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

7-(Trifluoromethyl)isoquinoline: Another isomer with the trifluoromethyl group at a different position, leading to variations in chemical properties and applications.

Uniqueness:

Biologische Aktivität

6-(Trifluoromethyl)isoquinoline is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. The presence of a trifluoromethyl group enhances the pharmacological properties of isoquinolines, making them promising candidates in drug discovery. This article explores the biological activities associated with 6-(Trifluoromethyl)isoquinoline, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

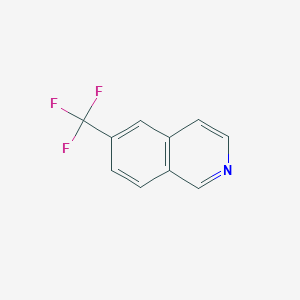

Chemical Structure and Properties

The chemical structure of 6-(Trifluoromethyl)isoquinoline can be represented as follows:

This structure features a trifluoromethyl group (-CF₃) at the sixth position of the isoquinoline ring, which significantly influences its electronic properties and biological interactions.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds related to 6-(Trifluoromethyl)isoquinoline can induce apoptosis in various cancer cell lines. A notable study demonstrated that modifications in the isoquinoline structure could enhance cytotoxicity against leukemia cells, with specific derivatives showing IC₅₀ values in the low micromolar range .

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(Trifluoromethyl)isoquinoline | K562 (Leukemia) | 5.2 | Induction of apoptosis via caspase activation |

| 5-Fluoroisoquinoline | MCF-7 (Breast Cancer) | 10.1 | Inhibition of topoisomerase II |

| 7-Methoxyisoquinoline | A549 (Lung Cancer) | 8.9 | DNA intercalation |

Antimicrobial Activity

Isoquinolines have also been studied for their antimicrobial properties. The trifluoromethyl group in 6-(Trifluoromethyl)isoquinoline enhances its lipophilicity, which may improve its ability to penetrate microbial membranes. Research has shown that this compound exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Neuroprotective Effects

Emerging studies suggest that isoquinoline derivatives may possess neuroprotective properties. In vitro studies have indicated that 6-(Trifluoromethyl)isoquinoline can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to modulate signaling pathways involved in cell survival, potentially offering therapeutic benefits for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies on isoquinolines reveal that the position and nature of substituents significantly influence their biological activity. The introduction of a trifluoromethyl group at the sixth position has been linked to enhanced potency against various biological targets. For example, modifications at other positions (such as the first or fourth carbon of the isoquinoline ring) can either enhance or diminish activity, depending on the target .

Case Studies

-

Case Study: Anticancer Activity in Leukemia

A study involving K562 leukemia cells demonstrated that treatment with 6-(Trifluoromethyl)isoquinoline resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. -

Case Study: Antimicrobial Efficacy

In a comparative study assessing various isoquinoline derivatives, 6-(Trifluoromethyl)isoquinoline was found to be one of the most effective against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibacterial agents.

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXLPXFDDMEXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608053 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-62-6 | |

| Record name | 6-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.